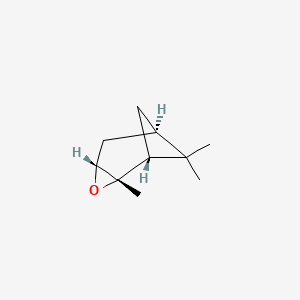
(2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(41102,4)octane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler organic molecules, cyclization reactions can be employed to form the tricyclic core.
Functional Group Transformations: Introduction of the oxatricyclo structure through specific functional group transformations.
Stereoselective Synthesis: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, optimized for yield and purity. This may include:
Batch Processing: Traditional batch processing methods with careful control of reaction conditions.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biochemical Studies: Use as a probe or reagent in biochemical assays.
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Medicine
Therapeutic Agents: Investigation of its biological activity and potential therapeutic applications.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which (2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Modulation of receptor signaling pathways.
Cellular Pathways: Influence on cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane: can be compared with other tricyclic compounds such as:
Uniqueness
Structural Features: Unique combination of tricyclic structure and specific stereochemistry.
Reactivity: Distinct reactivity patterns compared to other similar compounds.
Properties
CAS No. |
38301-46-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,2S,4R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane |
InChI |
InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8-,10+/m1/s1 |
InChI Key |
NQFUSWIGRKFAHK-DQUBFYRCSA-N |
Isomeric SMILES |
C[C@]12[C@@H]3C[C@@H](C3(C)C)C[C@H]1O2 |
Canonical SMILES |
CC1(C2CC1C3(C(C2)O3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)


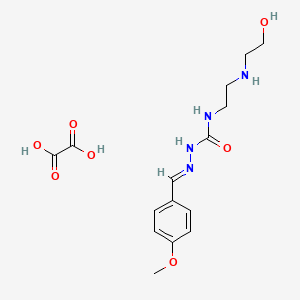

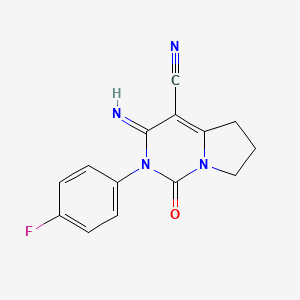
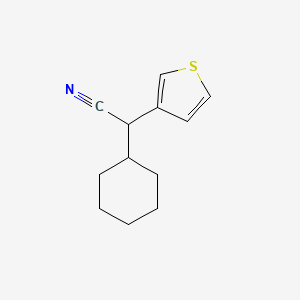
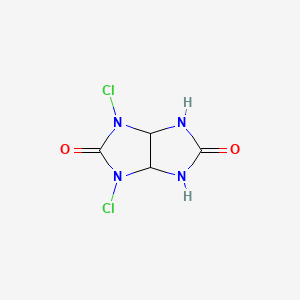
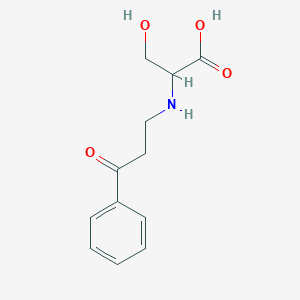
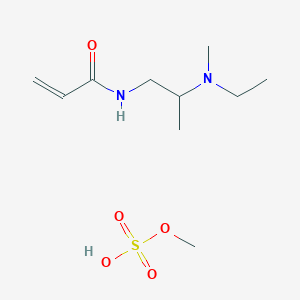
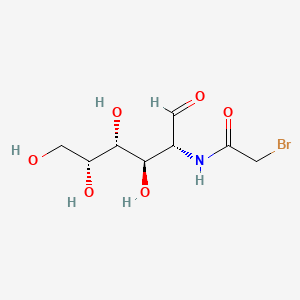

![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)
